molecular formula C18H17ClF3N3O2 B2357624 2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide CAS No. 2034619-54-8

2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide

货号: B2357624
CAS 编号: 2034619-54-8
分子量: 399.8
InChI 键: NZFDFBNTMNPVFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Chlorophenyl group : Contributes to hydrophobic interactions and potential receptor binding.
  • Trifluoromethyl group : Enhances lipophilicity and may influence metabolic stability.
  • Pyrano[4,3-d]pyrimidine moiety : Likely responsible for specific biological activities.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyrimidine derivatives. For instance, derivatives exhibiting structural similarities to our compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2aHEP25.0
4bHCT-1166.0
4dHEP24.0

These compounds demonstrated significant cytotoxicity compared to Doxorubicin, suggesting that our target compound may also exhibit similar properties.

2. Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been explored in related studies. The structure's ability to interact with the active site of AChE is crucial for its inhibitory action:

  • Molecular Docking Studies : Similar compounds with chlorophenyl and acetamide groups showed favorable binding interactions with AChE, indicating that our compound may also inhibit this enzyme effectively .

3. Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for some derivatives are as follows:

CompoundCOX-2 Inhibition IC50 (µM)Reference
50.04
60.04

Given the structural similarities, it is plausible that our compound could exhibit comparable anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like ours. Key observations from related studies include:

  • Substituent Effects : Electron-withdrawing groups like trifluoromethyl enhance potency against cancer cells.
  • Hydrophobic Interactions : The presence of chlorophenyl groups correlates with increased binding affinity to target proteins.
  • Functional Group Influence : The acetamide moiety facilitates hydrogen bonding with active sites of enzymes like AChE.

Case Study 1: Anticancer Evaluation

A study on a series of pyrimidine derivatives demonstrated their effectiveness against colorectal carcinoma (HCT-116) and epdermoid carcinoma (HEP2). The results indicated that modifications in the aryl group significantly influenced cytotoxicity, supporting the need for further exploration of our compound's activity in these contexts .

Case Study 2: Enzyme Inhibition

Molecular docking analysis revealed that compounds similar to ours bind effectively to AChE's active site through multiple interactions, including hydrogen bonds and hydrophobic contacts . This suggests that our compound could be a viable candidate for further development as an AChE inhibitor.

属性

IUPAC Name

2-(2-chlorophenyl)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-13-4-2-1-3-11(13)9-16(26)23-7-5-15-24-14-6-8-27-10-12(14)17(25-15)18(20,21)22/h1-4H,5-10H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFDFBNTMNPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。